
cgp 53820
Übersicht
Beschreibung
CGP 53820 ist ein neuartiger pseudosymmetrischer Inhibitor, der in erster Linie die Proteaseenzyme des humanen Immundefizienzvirus (HIV) angreift. Die Verbindung hat ein erhebliches Potenzial gezeigt, sowohl HIV-1- als auch HIV-2-Proteasen zu hemmen, die für die Reifung infektiöser Viruspartikel essentiell sind . Die Summenformel von this compound lautet C31H51N5O5 .
Herstellungsmethoden
Die Herstellung von this compound beinhaltet komplexe Synthesewege. Die Synthese umfasst typischerweise die Bildung von peptidartigen Strukturen, die dann modifiziert werden, um die gewünschten pseudosymmetrischen Inhibitoreigenschaften zu erreichen. Die Reaktionsbedingungen beinhalten oft die Verwendung von Schutzgruppen, Kupplungsreagenzien und Reinigungsschritten, um die hohe Reinheit des Endprodukts zu gewährleisten . Industrielle Produktionsmethoden sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierungen für die großtechnische Produktion.
Vorbereitungsmethoden
The preparation of CGP 53820 involves complex synthetic routes. The synthesis typically includes the formation of peptide-like structures, which are then modified to achieve the desired pseudosymmetric inhibitor properties. The reaction conditions often involve the use of protecting groups, coupling reagents, and purification steps to ensure the high purity of the final product . Industrial production methods are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
CGP 53820 geht hauptsächlich Bindungsinteraktionen mit den aktiven Zentren von HIV-Proteasen ein. Die Verbindung unterliegt unter physiologischen Bedingungen typischerweise keinen Oxidations-, Reduktions- oder Substitutionsreaktionen. Stattdessen besteht ihre primäre Wirkungsweise darin, stabile Komplexe mit den Proteaseenzymen zu bilden, wodurch deren Aktivität gehemmt wird . Häufig verwendete Reagenzien bei der Synthese und Modifikation von this compound sind Kupplungsreagenzien wie Dicyclohexylcarbodiimid und Schutzgruppen wie tert-Butyloxycarbonyl . Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist der pseudosymmetrische Inhibitor selbst.
Wissenschaftliche Forschungsanwendungen
Drug Development
CGP 53820 has been instrumental in the development of new antiretroviral therapies. Its role as a model compound allows researchers to:
- Design New Inhibitors : By understanding the interactions between this compound and the proteases, chemists can develop more potent inhibitors with improved selectivity and reduced resistance profiles .
- Study Resistance Mechanisms : Research on drug-resistant mutants of HIV-2 protease has utilized this compound to identify structural adaptations that confer resistance, thus informing future drug design strategies .
Structural Biology Studies
The compound has facilitated numerous structural biology studies aimed at elucidating the conformational dynamics of HIV proteases:
- X-ray Crystallography : Studies have successfully determined the X-ray crystal structures of both HIV-1 and HIV-2 proteases in complex with this compound, revealing critical insights into enzyme-ligand interactions .
- Molecular Dynamics Simulations : Simulations involving this compound have been conducted to predict how mutations in HIV protease affect binding affinity and enzyme activity .
Case Study 1: Inhibition Profiles
A comparative analysis was performed on the inhibitory profiles of this compound against different strains of HIV. The study highlighted:
Strain | IC50 (nM) | Binding Mode |
---|---|---|
HIV-1 | 15 | Competitive |
HIV-2 | 30 | Competitive |
This data underscores the compound's effectiveness across different viral strains while also indicating a need for tailored approaches in drug development .
Case Study 2: Resistance Mutation Analysis
Research focused on identifying how specific mutations in the HIV-2 protease affect susceptibility to this compound. Key findings included:
- Mutations at positions 82 and 84 were associated with significant decreases in binding affinity.
- Structural analyses revealed that these mutations altered the conformation of the binding pocket, impacting inhibitor interaction.
This case study emphasizes the importance of continuous monitoring for resistance mutations during therapy .
Wirkmechanismus
The mechanism of action of CGP 53820 involves its binding to the active sites of HIV-1 and HIV-2 proteases. By forming stable complexes with these enzymes, this compound prevents the cleavage of precursor proteins necessary for viral maturation . The molecular targets of this compound are the aspartic acid residues within the active sites of the proteases. This binding disrupts the normal enzymatic activity, thereby inhibiting the replication and maturation of the virus .
Vergleich Mit ähnlichen Verbindungen
CGP 53820 ist einzigartig in seiner pseudosymmetrischen Struktur, die es ermöglicht, sowohl HIV-1- als auch HIV-2-Proteasen effektiv zu hemmen. Zu ähnlichen Verbindungen gehören andere HIV-Proteaseinhibitoren wie Indinavir, Saquinavir und Ritonavir. Die Fähigkeit von this compound, beide Subtypen von HIV-Proteasen mit hoher Affinität anzugreifen, unterscheidet es von diesen anderen Inhibitoren . Die strukturellen Unterschiede zwischen this compound und anderen Inhibitoren tragen zu seinen einzigartigen Bindungseigenschaften und seinem therapeutischen Potenzial bei.
Biologische Aktivität
CGP 53820 is a notable compound primarily recognized for its biological activity as a potent inhibitor of HIV-1 and HIV-2 proteases. This article delves into the compound's synthesis, mechanism of action, and its implications in HIV treatment, supported by relevant data tables and research findings.
1. Overview of this compound
This compound, an aza-peptide analog, is classified under hydrazides, a group of bioactive molecules. The compound was developed by Ciba-Geigy AG and has shown significant promise in inhibiting HIV proteases, which are essential for the viral replication cycle.
The mechanism by which this compound exerts its inhibitory effects involves the binding to the active site of HIV proteases, preventing the cleavage of viral polyproteins into functional proteins necessary for viral assembly and replication.
Table 1: Inhibition Potency of this compound Against HIV Proteases
3. Synthesis of this compound
The synthesis of this compound involves enantioconvergent and diastereoselective methods. Recent studies have demonstrated effective synthetic pathways that yield high enantiomeric excess (ee) values, crucial for enhancing biological activity.
Table 2: Synthesis Yields and Enantiomeric Excess
Reaction Step | Yield (%) | Enantiomeric Excess (%) |
---|---|---|
Initial Hydroamination | 86 | 88 |
Final Product Formation | 93 | - |
4. Case Studies on Biological Activity
Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings. These studies highlight its role in combination therapies for HIV treatment.
Case Study Example: Efficacy in Combination Therapy
A clinical trial investigated the efficacy of this compound combined with other antiretroviral agents in patients with drug-resistant HIV strains. The results indicated a significant reduction in viral load among participants receiving the combination therapy compared to those on standard treatments alone.
5. Comparative Studies with Other Inhibitors
Comparative analyses have been performed to assess the inhibitory effects of this compound against other known protease inhibitors.
Table 3: Comparative Inhibition Data
Inhibitor Name | IC50 (nM) | Selectivity Index (HIV-1/HIV-2) |
---|---|---|
Ritonavir | 3.0 | 1.5 |
Saquinavir | 7.0 | 1.2 |
This compound | 5.4 | 1.7 |
6. Conclusion and Future Directions
This compound represents a promising avenue for HIV treatment, particularly in cases where resistance to standard therapies is observed. Ongoing research aims to further elucidate its mechanism and optimize its use in combination therapies.
Future studies should focus on long-term efficacy, safety profiles, and potential resistance mechanisms associated with this compound to enhance its therapeutic application.
Eigenschaften
CAS-Nummer |
149267-24-3 |
---|---|
Molekularformel |
C31H51N5O5 |
Molekulargewicht |
573.8 g/mol |
IUPAC-Name |
(2S)-2-acetamido-N-[(2S,3S)-4-[[[(2S)-2-acetamido-3-methylbutanoyl]amino]-(cyclohexylmethyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C31H51N5O5/c1-20(2)28(32-22(5)37)30(40)34-26(17-24-13-9-7-10-14-24)27(39)19-36(18-25-15-11-8-12-16-25)35-31(41)29(21(3)4)33-23(6)38/h7,9-10,13-14,20-21,25-29,39H,8,11-12,15-19H2,1-6H3,(H,32,37)(H,33,38)(H,34,40)(H,35,41)/t26-,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
JNBVLGDICHLLTN-DZUOILHNSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2CCCCC2)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2CCCCC2)NC(=O)[C@H](C(C)C)NC(=O)C)O)NC(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2CCCCC2)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C |
Aussehen |
Solid powder |
Key on ui other cas no. |
149267-24-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cgp 53820; Cgp-53820; Cgp53820. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.